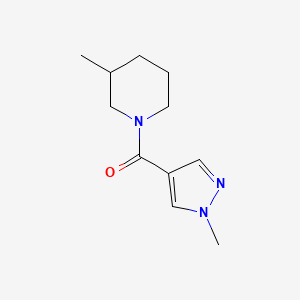
1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea, also known as Flumioxazin, is a herbicide that is widely used in agriculture to control weeds. It belongs to the chemical family of ureas and is a selective herbicide that inhibits the growth of broadleaf weeds and some grasses. Flumioxazin was first introduced in 2002 and has since gained popularity due to its effectiveness and low toxicity.
Wirkmechanismus
1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea works by inhibiting the protoporphyrinogen oxidase enzyme, which is involved in the synthesis of chlorophyll. This leads to the accumulation of toxic intermediates and the eventual death of the plant.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal impact on non-target organisms, including mammals, birds, and insects. It is rapidly degraded in soil and does not accumulate in the environment. However, it can be toxic to aquatic organisms if it enters waterways.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea has several advantages for use in laboratory experiments. It is readily available, has a known mechanism of action, and is effective against a wide range of weeds. However, it can be expensive and may require specialized equipment for application.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea. These include:
1. Developing new formulations of the herbicide that are more effective or have lower environmental impact.
2. Studying the impact of this compound on soil microorganisms and the soil ecosystem.
3. Investigating the potential for this compound to be used in combination with other herbicides to increase effectiveness and reduce resistance.
4. Exploring the use of this compound in non-agricultural settings, such as in urban environments or natural areas.
5. Investigating the potential for this compound to be used as a tool for studying plant physiology and biochemistry.
Synthesemethoden
The synthesis of 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea involves the reaction of 4-fluoro-2-methylphenyl isocyanate with 3-(2-methylpropyl)aniline in the presence of a base such as potassium carbonate. This leads to the formation of the urea derivative, which is then purified and formulated into a herbicide product.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea has been extensively studied for its use as a herbicide in agriculture. It has been found to be effective against a wide range of weeds, including those that are resistant to other herbicides. The herbicide has also been shown to have a low environmental impact and is safe for use around crops.
Eigenschaften
IUPAC Name |
1-(4-fluoro-2-methylphenyl)-3-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-8(2)7-14-12(16)15-11-5-4-10(13)6-9(11)3/h4-6,8H,7H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOUCAXQUKGLFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)

![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)
![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)
![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)
![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)

![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)



